![molecular formula C14H16N2O2S B4648071 N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide](/img/structure/B4648071.png)
N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide
Overview
Description
N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to those observed in Parkinson's disease. The compound was first synthesized in the 1970s and has since been used to study the mechanisms of Parkinson's disease and to develop new treatments for the condition.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide involves the conversion of the compound to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons in the brain, where it accumulates and leads to the selective destruction of these neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide include a decrease in dopamine levels in the brain, the selective destruction of dopaminergic neurons, and the development of Parkinson's-like symptoms. These symptoms include tremors, rigidity, and bradykinesia.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide in lab experiments is its ability to selectively destroy dopaminergic neurons in the brain, which makes it a useful tool for studying the mechanisms of Parkinson's disease. However, one limitation of using N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide is its toxicity, which can make it difficult to work with and requires careful handling.
Future Directions
There are several future directions for research involving N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide. One area of interest is the development of new treatments for Parkinson's disease based on the mechanisms of N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide toxicity. Another area of interest is the use of N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide in the study of other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research into the development of new compounds that can selectively destroy dopaminergic neurons in a less toxic manner than N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide.
Scientific Research Applications
N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide has been widely used in scientific research to study the mechanisms of Parkinson's disease. The compound is known to selectively destroy dopaminergic neurons in the brain, leading to a decrease in dopamine levels and the development of Parkinson's-like symptoms. This makes N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide a useful tool for studying the disease and developing new treatments.
properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-7-18-12-6-4-5-11(8-12)13(17)16-14-15-9-10(2)19-14/h4-6,8-9H,3,7H2,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGBSKSQYHQKFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=NC=C(S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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